Cefadroxil dimer

Impurity Profiling Mass Spectrometry Pharmaceutical Analysis

Authentic Cefadroxil Dimer (CAS 2378158-45-1), a covalent head‑to‑tail dimeric impurity with a fully defined structure distinct from other cefadroxil impurities. Its unique RRT 1.29 retention time and MS signature enable accurate identification in stability‑indicating methods. Supplied with a cGMP CoA, this reference standard is essential for ANDA impurity profile comparisons against the RLD and for ICH Q3B/Q1A(R2) compliance.

Molecular Formula C32H32N6O9S2
Molecular Weight 708.8 g/mol
CAS No. 2378158-45-1
Cat. No. B1437002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefadroxil dimer
CAS2378158-45-1
Molecular FormulaC32H32N6O9S2
Molecular Weight708.8 g/mol
Structural Identifiers
SMILESCC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)NC(C4=CC=C(C=C4)O)C(=O)NC5C6N(C5=O)C(=C(CS6)C)C(=O)O
InChIInChI=1S/C32H32N6O9S2/c1-13-11-48-30-21(35-25(41)19(33)15-3-7-17(39)8-4-15)28(44)37(30)23(13)27(43)34-20(16-5-9-18(40)10-6-16)26(42)36-22-29(45)38-24(32(46)47)14(2)12-49-31(22)38/h3-10,19-22,30-31,39-40H,11-12,33H2,1-2H3,(H,34,43)(H,35,41)(H,36,42)(H,46,47)/t19-,20-,21-,22-,30-,31-/m1/s1
InChIKeyAIYDVGWJZWMCJI-IYVVPMMESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cefadroxil Dimer (CAS 2378158-45-1): High-Purity Reference Standard for Cefadroxil Impurity Profiling & Pharmacopeial Compliance


Cefadroxil Dimer (CAS 2378158-45-1), chemically designated as (6R,7R)-7-[(R)-2-{(6R,7R)-7-[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxamido}-2-(4-hydroxyphenyl)acetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (as per USP), is a well-defined dimeric impurity and degradation product of the first-generation cephalosporin antibiotic Cefadroxil [1][2]. With a molecular formula of C32H32N6O9S2 and a molecular weight of 708.76 g/mol, this compound serves as a critical reference standard for analytical method development, method validation (AMV), quality control (QC), and regulatory submissions (ANDA/DMF) during the commercial production of Cefadroxil [1]. It is supplied with detailed characterization data compliant with regulatory guidelines and can be traced against USP or EP pharmacopeial standards [1].

Why Cefadroxil Dimer Cannot Be Substituted by Other Cefadroxil Impurities or Generic Cephalosporin Dimers


Generic substitution fails because Cefadroxil Dimer (CAS 2378158-45-1) possesses a unique, fully defined covalent structure—a head-to-tail dimer linked via the amino and carboxylic acid moieties of the D-α-(4-hydroxyphenyl)glycyl side chains—that distinguishes it from all other Cefadroxil impurities (e.g., EP Impurity A, D, F, or related compound D) and from dimeric impurities of other cephalosporins [1]. This specific structure dictates its unique retention time in HPLC (Relative Retention Time of approximately 1.29 in Cefadroxil oral suspension) and its distinct mass spectrometric signature, which are critical for accurate identification and quantification in stability-indicating methods [1]. Using an incorrect impurity reference standard would lead to erroneous peak identification, failed system suitability tests, and non-compliance with ICH Q3B and pharmacopeial monograph requirements for Cefadroxil drug substance and product [2].

Quantitative Differentiation of Cefadroxil Dimer (CAS 2378158-45-1) Against Closest Comparators: A Head-to-Head Evidence Profile


Molecular Weight Differentiation: Cefadroxil Dimer vs. Cefadroxil API and Other Process Impurities

The molecular weight of Cefadroxil Dimer (708.76 g/mol for the free base) is nearly double that of the Cefadroxil API (363.39 g/mol) and significantly higher than other common process-related impurities such as Cefadroxil Related Compound D (363.39 g/mol) and Cefadroxil EP Impurity A (167.16 g/mol). This large mass difference provides unambiguous identification by LC-MS and eliminates the risk of misidentification with lower molecular weight impurities [1][2].

Impurity Profiling Mass Spectrometry Pharmaceutical Analysis

HPLC Relative Retention Time: Cefadroxil Dimer as a Late-Eluting Marker Impurity

In Cefadroxil oral suspension, the Cefadroxil Dimer elutes at a Relative Retention Time (RRT) of approximately 1.29 under the HPLC conditions described [1]. This is substantially later than the Cefadroxil API parent peak (RRT = 1.00) and distinct from earlier-eluting impurities such as hydrolysis products. This specific RRT value allows the dimer to serve as a robust marker for monitoring formulation-related degradation during stability studies [1].

HPLC Method Validation Forced Degradation Stability Indicating Methods

Supplied Purity and Regulatory Readiness: Quantifiable Advantage for Method Validation and ANDA Submissions

Commercially available Cefadroxil Dimer reference standards are supplied with a purity of ≥95% (HPLC), often reaching 98% as tested for use as a reference material . This high purity, combined with provision of a Certificate of Analysis (CoA) including 1H NMR, 13C NMR, IR, MASS, and HPLC purity data from a cGMP-compliant analytical facility, provides a quantifiable advantage over in-house isolated impurities of unknown purity for regulatory submissions .

Reference Standard Qualification ANDA Submission Quality Control

Structural Differentiation from Closely Related Cefadroxil Dimer-like Impurities (e.g., EP Impurity F)

Cefadroxil Dimer (CAS 2378158-45-1) is structurally distinct from Cefadroxil EP Impurity F (Cefadroxil Diketopiperazine derivative, CAS 147103-95-5), despite both being referred to as 'dimer' in some contexts. The Dimer is a symmetrical, covalent head-to-tail dimer of two intact Cefadroxil molecules, while EP Impurity F is a N-Phenylglycyl derivative resulting from a different degradation pathway [1]. This distinction is critical because EP Impurity F has a different molecular weight (approximately 554.55 g/mol) and distinct HPLC retention behavior, meaning that using EP Impurity F as a substitute for the true Dimer would compromise method specificity .

Structural Elucidation NMR Spectroscopy Impurity Identification

Procurement-Driven Application Scenarios for Cefadroxil Dimer (CAS 2378158-45-1): Where Quantifiable Evidence Directly Informs Use


Forced Degradation Studies for ANDA Filing: Identifying and Quantifying the Key Degradant at RRT 1.29

As demonstrated by its observed formation at RRT 1.29 in Cefadroxil oral suspension during 14-day storage [1], Cefadroxil Dimer is a critical marker for forced degradation studies. Using the high-purity (≥95%) reference standard with authenticated structure, analytical laboratories can accurately identify and quantify this degradation product in stress samples (hydrolytic, oxidative, thermal), fulfilling ICH Q1A(R2) requirements for stability-indicating method validation and supporting ANDA impurity profile comparisons [1][2].

LC-MS Method Development: Leveraging High Molecular Weight for Unambiguous Peak Assignment

The large molecular weight of Cefadroxil Dimer (708.76 g/mol) compared to the API (363.39 g/mol) makes it an ideal late-eluting marker for developing robust LC-MS methods for impurity profiling [1]. Its distinct mass and retention ensure clear separation from earlier-eluting, lower-molecular-weight process impurities, enabling accurate quantification in complex matrices such as finished drug products [1][2].

Quality Control Release Testing: Meeting USP/EP Impurity Thresholds with a Qualified Reference Standard

Pharmacopeial monographs mandate the identification and quantification of specified impurities above the identification threshold (typically 0.1% for a maximum daily dose of >2 g/day). Cefadroxil Dimer reference standard, supplied with a full Certificate of Analysis from a cGMP-compliant facility [1], provides the traceability and characterization documentation required for QC release testing, ensuring that commercial batches meet ICH Q3B impurity limits and avoid regulatory non-compliance [1][2].

Comparative Impurity Profiling for Ceiling Product Development: Ensuring Sameness to the Reference Listed Drug (RLD)

For generic drug developers seeking to establish pharmaceutical equivalence and bioequivalence, the authentic Cefadroxil Dimer reference is essential for comparing impurity profiles between the test product and the RLD. Accurate identification and quantification of this specific dimeric degradation impurity, as opposed to other related compounds, ensures that the impurity signature matches the RLD, which is a critical component of the ANDA chemistry, manufacturing, and controls (CMC) section [1][2].

Quote Request

Request a Quote for Cefadroxil dimer

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.